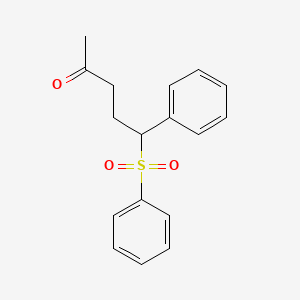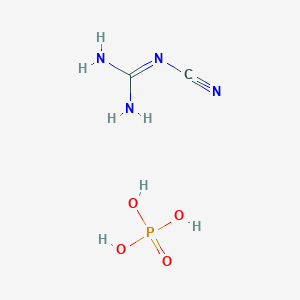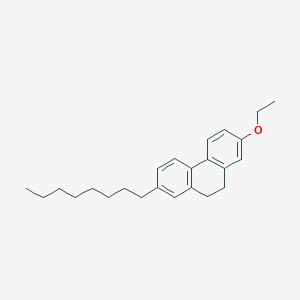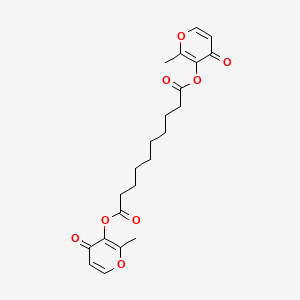![molecular formula C15H20O B14514399 Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- CAS No. 63181-28-2](/img/structure/B14514399.png)
Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a unique structure with a cyclopentyl ring and multiple methyl groups, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenols typically involves nucleophilic aromatic substitution reactions. For this compound, the synthetic route may involve the reaction of an aryl halide with a strong nucleophile under specific conditions. The presence of electron-donating groups such as methyl groups can influence the reactivity and selectivity of the reaction .
Industrial Production Methods
Industrial production of phenols often utilizes the cumene process, where isopropylbenzene (cumene) is oxidized to cumene hydroperoxide and then cleaved to produce phenol and acetone. This method is efficient and widely used due to the simultaneous production of two valuable chemicals .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitrophenols, bromophenols
Aplicaciones Científicas De Investigación
Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of resins, adhesives, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- involves its interaction with biological molecules through its hydroxyl group. This interaction can lead to the disruption of cellular processes, making it effective as an antimicrobial agent. The compound’s structure allows it to participate in various chemical pathways, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The parent compound with a simpler structure and similar reactivity.
4-Hexylresorcinol: A phenolic compound with enhanced antimicrobial properties.
2,4-Dichlorophenol: Used in the synthesis of herbicides and antiseptics.
Uniqueness
Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl- is unique due to its complex structure, which includes a cyclopentyl ring and multiple methyl groups
Propiedades
Número CAS |
63181-28-2 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-5-methylphenol |
InChI |
InChI=1S/C15H20O/c1-10-5-6-13(14(16)9-10)15(4)8-7-11(2)12(15)3/h5-6,9,12,16H,2,7-8H2,1,3-4H3/t12-,15+/m0/s1 |
Clave InChI |
TWNGKYVFHDFBJI-SWLSCSKDSA-N |
SMILES isomérico |
C[C@H]1C(=C)CC[C@@]1(C)C2=C(C=C(C=C2)C)O |
SMILES canónico |
CC1C(=C)CCC1(C)C2=C(C=C(C=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid](/img/structure/B14514316.png)

![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)
![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)



![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)




